molecular formula C15H13Cl2NO2 B12786624 2-(3,4-dichlorophenyl)ethyl N-phenylcarbamate CAS No. 7510-66-9

2-(3,4-dichlorophenyl)ethyl N-phenylcarbamate

Katalognummer: B12786624
CAS-Nummer: 7510-66-9
Molekulargewicht: 310.2 g/mol
InChI-Schlüssel: HMTUEQRKHIEOIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 405750 is a compound of interest in various scientific fields due to its unique properties and potential applications. It is known for its role in neural stem cell research and has been studied for its effects on neural differentiation and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NSC 405750 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it typically involves the use of organic solvents, catalysts, and controlled reaction environments to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of NSC 405750 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety in the final product.

Analyse Chemischer Reaktionen

Types of Reactions

NSC 405750 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Nucleophiles and Electrophiles: These reagents are used in substitution reactions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Wissenschaftliche Forschungsanwendungen

NSC 405750 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It plays a role in the study of neural stem cells and their differentiation.

    Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It may be used in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of NSC 405750 involves its interaction with specific molecular targets and pathways. In the context of neural stem cell research, it may influence the differentiation and proliferation of these cells by modulating signaling pathways and gene expression.

Vergleich Mit ähnlichen Verbindungen

NSC 405750 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    NSC 405020: Another compound used in neural stem cell research, but with different properties and applications.

    NSC 405030: A compound with similar chemical structure but different biological activities.

NSC 405750 stands out due to its specific effects on neural stem cells and its potential therapeutic applications in neurological disorders.

Eigenschaften

CAS-Nummer

7510-66-9

Molekularformel

C15H13Cl2NO2

Molekulargewicht

310.2 g/mol

IUPAC-Name

2-(3,4-dichlorophenyl)ethyl N-phenylcarbamate

InChI

InChI=1S/C15H13Cl2NO2/c16-13-7-6-11(10-14(13)17)8-9-20-15(19)18-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,18,19)

InChI-Schlüssel

HMTUEQRKHIEOIL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)OCCC2=CC(=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.